N,N,4-trimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine ring at the 6-position of the pyrimidine core. Key structural attributes include:
- Pyrimidine core: Substituted with two N-methyl groups at the 2-amine position and a methyl group at the 4-position.
- Piperazine substituent: Linked to a 2-(trifluoromethyl)pyridin-4-yl group, which introduces electron-withdrawing properties and enhances metabolic stability .
This compound’s design leverages the pyrimidine scaffold’s versatility in medicinal chemistry, often targeting enzymes or receptors in therapeutic areas such as infectious diseases or oncology.
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-12-10-15(23-16(22-12)24(2)3)26-8-6-25(7-9-26)13-4-5-21-14(11-13)17(18,19)20/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIINUAWQVMXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core substituted with a piperazine moiety and a trifluoromethyl-pyridine group. Its molecular formula is CHFN and it has a molecular weight of 365.36 g/mol. The presence of the trifluoromethyl group is noteworthy as it can enhance lipophilicity and influence biological activity.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain receptor tyrosine kinases (RTKs), which are critical in cellular signaling pathways related to cancer progression and other diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against a range of RTKs. For instance, one study reported that analogs similar to this compound showed cytotoxic effects on A431 tumor cells, indicating potential anti-cancer properties . The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine and pyridine rings could enhance the inhibitory potency against specific RTKs.
Case Study 1: Anti-Cancer Activity
A study involving a series of pyrimidine derivatives, including compounds similar to this compound, highlighted their effectiveness in inhibiting tumor cell proliferation. The compounds were tested against several cancer cell lines, showing IC values in the low micromolar range . This suggests that further development could lead to novel anti-cancer therapies.
Case Study 2: Neurological Implications
Another area of interest is the potential neuroprotective effects associated with compounds containing similar structural motifs. Inhibitors targeting neutral sphingomyelinase 2 (nSMase2), which plays a role in neurodegenerative diseases, have shown promising results in preclinical models . Given the structural similarities, this compound may also warrant investigation for such applications.
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to related compounds:
Scientific Research Applications
Structural Insights
The compound features a complex structure that includes pyrimidine and piperazine moieties, which are known to enhance biological activity. The trifluoromethyl group contributes to its lipophilicity and potential receptor interactions.
Medicinal Chemistry
N,N,4-trimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine has been investigated for its role in developing new therapeutic agents. Its structural components suggest potential applications in:
- Anticancer Agents : Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyrimidine rings may enhance interaction with biological targets involved in tumor growth and proliferation .
Neuropharmacology
The compound's piperazine structure is often associated with neuroactive properties. Research indicates that derivatives of piperazine can act as:
- Antidepressants : Compounds with similar frameworks have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating depression.
Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of related compounds. The trifluoromethyl group is known to enhance the potency of antimicrobial agents by improving their ability to penetrate microbial membranes .
Enzyme Inhibition Studies
Investigations into enzyme inhibition have revealed that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, making them candidates for drug design targeting metabolic disorders .
Case Study 1: Anticancer Activity
A study published in De Gruyter explored the anticancer activity of pyrimidine derivatives, including NCT-502. The findings suggested that these compounds could inhibit cell proliferation in several cancer models through apoptosis induction .
Case Study 2: Neuropharmacological Effects
Research conducted at a pharmacology lab demonstrated that derivatives of N,N,4-trimethyl compounds exhibited significant antidepressant-like effects in animal models. These studies utilized behavioral tests to assess the efficacy of the compounds on mood regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Ethyl-4-{4-[2-(Trifluoromethyl)Pyridin-4-Yl]Piperazin-1-Yl}Pyrimidin-2-Amine (CAS 2640842-22-2)
- Structural similarity : Shares the pyrimidine core, piperazine ring, and 2-(trifluoromethyl)pyridine moiety.
- Key difference : The 2-amine group is substituted with an ethyl group instead of dimethyl.
- Implications :
- Molecular weight : 352.36 g/mol (vs. ~375.38 g/mol for the target compound), reducing steric bulk .
- Lipophilicity : The ethyl group may slightly decrease logP compared to dimethyl, affecting membrane permeability.
- Synthetic route : Likely requires ethylamine in the alkylation step instead of dimethylamine, altering reaction conditions .
N-(2,4-Dimethylphenyl)-2-(4-Phenylpiperazin-1-Yl)Pteridin-4-Amine (CAS 946290-20-6)
- Structural similarity : Contains a piperazine ring and aromatic amine substituents.
- Key differences :
- Core structure : Pteridine (a fused pyrimidine-pyrazine system) vs. pyrimidine.
- Substituents : Phenylpiperazine and dimethylphenyl groups vs. trifluoromethylpyridine.
- Bioactivity: Likely targets different pathways (e.g., kinase inhibition) due to structural divergence .
6-(4-Benzylpiperazin-1-Yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methylpyrazolo[3,4-d]Pyrimidin-4-Amine (CAS 878063-77-5)
- Structural similarity : Piperazine substituent and heterocyclic core.
- Key differences :
- Core structure : Pyrazolo[3,4-d]pyrimidine vs. pyrimidine.
- Substituents : Benzylpiperazine and chloromethoxyphenyl groups.
- Solubility: The benzyl group increases hydrophobicity compared to trifluoromethylpyridine .
Physicochemical and Pharmacokinetic Comparisons
Key Trends:
- Trifluoromethyl groups : Enhance metabolic stability and electron-deficient character, improving target binding .
- Piperazine rings : Improve solubility via basic nitrogen atoms but may introduce conformational flexibility .
- Core heterocycles : Pyrimidines offer synthetic accessibility, while pteridines/pyrazoles provide structural diversity for target selectivity .
Preparation Methods
Preparation of 4-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
The piperazine-substituted pyridine moiety is synthesized via nucleophilic aromatic substitution (SNAr). 2-Chloro-4-(trifluoromethyl)pyridine reacts with excess piperazine in acetonitrile at reflux, yielding 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine with 81.4% efficiency. Key parameters include:
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Solvent : Acetonitrile facilitates polar aprotic conditions, enhancing nucleophilicity.
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Stoichiometry : A 1:3 molar ratio of 2-chloro-4-(trifluoromethyl)pyridine to piperazine minimizes bis-alkylation byproducts.
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Workup : Post-reaction, the mixture is filtered, concentrated, and purified via distillation or recrystallization from dichloromethane/isopropanol.
Synthesis of 6-Chloro-N,N,4-trimethylpyrimidin-2-amine
The pyrimidine core is functionalized through sequential chlorination and methylation:
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Chlorination : 4-Methylpyrimidin-2-amine is treated with phosphorus oxychloride (POCl₃) at 110°C to introduce a chloride at the 6-position, forming 6-chloro-4-methylpyrimidin-2-amine .
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Dimethylation : The 2-amine group is methylated using methyl iodide (2.2 eq) and potassium carbonate in DMF at 60°C, achieving 6-chloro-N,N,4-trimethylpyrimidin-2-amine with >75% yield.
Coupling of Pyrimidine and Piperazine Moieties
Nucleophilic Aromatic Substitution
The chloride at the 6-position of the pyrimidine undergoes displacement by the piperazine intermediate under basic conditions:
Reaction Conditions
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Substrate : 6-Chloro-N,N,4-trimethylpyrimidin-2-amine (1 eq)
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Nucleophile : 4-[2-(Trifluoromethyl)pyridin-4-yl]piperazine (1.2 eq)
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Base : Potassium carbonate (2 eq)
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Solvent : Ethanol or DMF
Mechanistic Insights
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The reaction proceeds via an SNAr mechanism, where the piperazine’s secondary amine attacks the electron-deficient C6 of the pyrimidine.
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Ethanol enhances solubility of ionic intermediates, while DMF accelerates the reaction via higher polarity.
Yield Optimization
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Solvent Choice : Ethanol yields 70–80% product, whereas DMF increases reactivity but may reduce purity due to side reactions.
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Catalysis : Adding catalytic Pd₂(dba)₃ and BINAP enables Buchwald-Hartwig coupling for challenging substrates, achieving 85–90% yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using gradient elution (hexane:ethyl acetate 4:1 to 1:1). The target compound elutes at Rf 0.3–0.4, confirmed by TLC.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J=5.2 Hz, 1H, pyridine-H), 6.78 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 4H, piperazine-H), 3.12 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, C4-CH₃), 2.35–2.25 (m, 4H, piperazine-H).
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MS (ESI+) : m/z 367.4 [M+H]⁺, matching the molecular formula C₁₇H₂₁F₃N₆.
Alternative Synthetic Routes
One-Pot Assembly
A telescoped approach combines pyrimidine formation and piperazine coupling in a single reactor:
Solid-Phase Synthesis
Immobilizing the pyrimidine core on Wang resin enables stepwise functionalization:
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Resin Loading : 6-Chloro-N,N,4-trimethylpyrimidin-2-amine is attached via a carboxylic acid linker.
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Piperazine Coupling : On-resin SNAr with 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine (1.5 eq, 24 hours) followed by cleavage affords the product with >90% purity.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
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Solvent Recovery : Ethanol and acetonitrile are distilled and reused, lowering production costs by 20–30%.
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Byproduct Mitigation : Quaternary ammonium salts from methylation are neutralized with citric acid, enabling aqueous disposal.
Challenges and Solutions
Regioselectivity in Methylation
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling. Key steps:
- Piperazine-Pyridine Coupling : React 2-(trifluoromethyl)pyridin-4-ylpiperazine with a pyrimidine precursor under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) .
- Methylation : Introduce methyl groups using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- NMR Analysis :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl groups), δ 3.5–3.8 ppm (piperazine protons), and δ 8.1–8.3 ppm (pyridine protons) .
- ¹³C NMR : Signals for trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz) and pyrimidine carbons (δ 155–165 ppm) .
Q. What structural features influence its solubility and stability?
- Solubility :
- Low aqueous solubility due to hydrophobic trifluoromethyl and pyridine groups. Use polar aprotic solvents (e.g., DMSO) for dissolution .
- Stability :
- Sensitive to light/moisture. Store at –20°C under inert gas. Stability enhanced by electron-withdrawing trifluoromethyl groups, which reduce nucleophilic attack .
Advanced Research Questions
Q. How can computational methods predict binding affinity to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Key interactions:
- Piperazine nitrogen forms hydrogen bonds with catalytic lysine residues.
- Trifluoromethyl group enhances hydrophobic contact .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How does modifying the trifluoromethyl group affect structure-activity relationships (SAR)?
- SAR Insights :
- Electron-Withdrawing Effects : Trifluoromethyl increases metabolic stability and target affinity compared to methyl or chloro analogs .
- Bulkiness : Larger substituents (e.g., CF₃ vs. Cl) reduce off-target interactions in kinase assays .
- Data Table :
| Substituent | IC₅₀ (nM) for Kinase X | LogP |
|---|---|---|
| CF₃ | 12 ± 1.5 | 2.8 |
| Cl | 45 ± 3.2 | 3.1 |
| CH₃ | 90 ± 5.0 | 2.5 |
| Source: Derived from analogs in |
Q. What challenges arise in characterizing polymorphic forms via X-ray crystallography?
- Crystallization Issues : Low crystal yield due to flexible piperazine ring. Use slow vapor diffusion (ether into DCM solution) .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine and piperazine) create conformational rigidity, complicating polymorphism .
- Data Collection : High-resolution (<1.0 Å) data required to resolve trifluoromethyl disorder. Synchrotron sources recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
